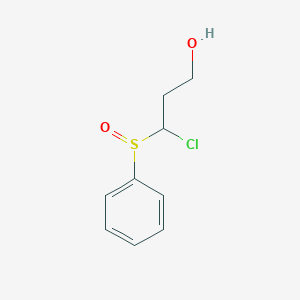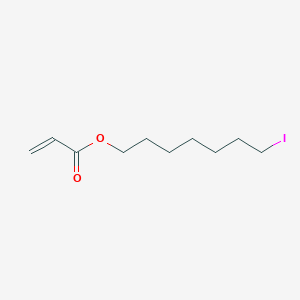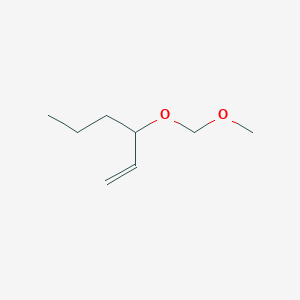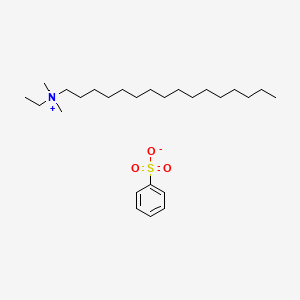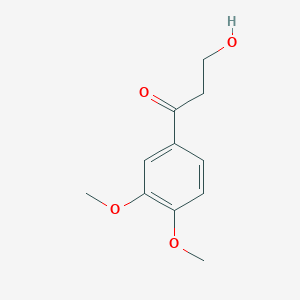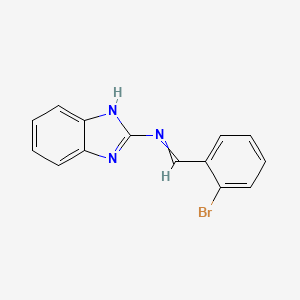![molecular formula C16H16BrNO5S B14321264 (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 111758-22-6](/img/structure/B14321264.png)
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is a chemical compound with the molecular formula C16H16BrNO5S It is known for its unique structure, which includes a bromobenzene sulfonyl group attached to an aminoethyl phenoxy acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the bromobenzene sulfonyl derivative. This can be achieved through electrophilic aromatic substitution, where bromobenzene reacts with sulfur trioxide and fuming sulfuric acid to form 4-bromobenzenesulfonic acid. This intermediate is then converted to its sulfonyl chloride derivative using thionyl chloride.
The next step involves the reaction of the sulfonyl chloride with 2-aminoethyl phenol to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinone derivatives, while reduction of the sulfonyl group produces sulfides.
Applications De Recherche Scientifique
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid involves its interaction with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromobenzenesulfonyl)phenylacetic acid
- (3-{2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- (3-{2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
Uniqueness
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
Propriétés
Numéro CAS |
111758-22-6 |
|---|---|
Formule moléculaire |
C16H16BrNO5S |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
2-[3-[2-[(4-bromophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16BrNO5S/c17-13-4-6-15(7-5-13)24(21,22)18-9-8-12-2-1-3-14(10-12)23-11-16(19)20/h1-7,10,18H,8-9,11H2,(H,19,20) |
Clé InChI |
RFBSKMRTXGCFAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC(=O)O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


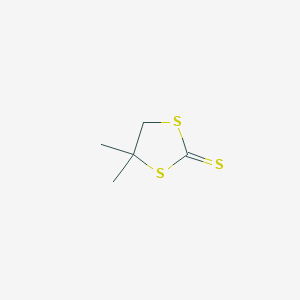
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
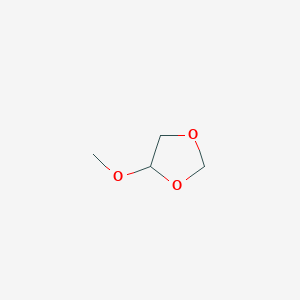

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
